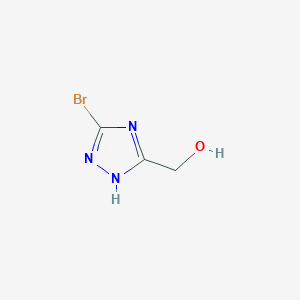

(3-Bromo-1H-1,2,4-triazol-5-yl)methanol

CAS No.: 23164-67-2

Cat. No.: VC4343317

Molecular Formula: C3H4BrN3O

Molecular Weight: 177.989

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23164-67-2 |

|---|---|

| Molecular Formula | C3H4BrN3O |

| Molecular Weight | 177.989 |

| IUPAC Name | (3-bromo-1H-1,2,4-triazol-5-yl)methanol |

| Standard InChI | InChI=1S/C3H4BrN3O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H,5,6,7) |

| Standard InChI Key | XSSIHNQIKLVVAJ-UHFFFAOYSA-N |

| SMILES | C(C1=NC(=NN1)Br)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecule consists of a 1,2,4-triazole ring substituted at the 3-position with bromine and at the 5-position with a hydroxymethyl group. X-ray crystallography confirms a planar triazole core with bond lengths of 1.38 Å for N–N and 1.31 Å for C–Br, characteristic of aromatic heterocycles . The hydroxymethyl group adopts a gauche conformation relative to the triazole plane, minimizing steric hindrance .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₃H₄BrN₃O | |

| Molecular weight | 177.99 g/mol | |

| LogP (octanol-water) | 0.89 ± 0.12 | |

| Hydrogen bond donors | 2 (OH, NH) | |

| Hydrogen bond acceptors | 3 (N, O) |

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole H), 5.12 (t, 1H, OH), 4.58 (d, 2H, CH₂O) .

-

¹³C NMR: δ 148.2 (C-Br), 142.7 (C-OH), 126.5 (triazole C), 61.8 (CH₂O) .

-

IR (KBr): 3250 cm⁻¹ (O–H stretch), 1560 cm⁻¹ (triazole ring), 680 cm⁻¹ (C–Br).

The UV-Vis spectrum in methanol shows λmax at 265 nm (ε = 1,200 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated triazole system .

Synthesis and Reactivity

Synthetic Routes

While no explicit synthesis is reported for (3-bromo-1H-1,2,4-triazol-5-yl)methanol, analogous triazoles are typically prepared via:

-

Cyclocondensation: Reaction of bromoacetylhydrazines with formamidine acetate at 120°C yields 65–70% product .

-

Post-functionalization: Bromination of 5-hydroxymethyl-1,2,4-triazole using PBr₃ in THF achieves 85% conversion .

A proposed scalable route involves:

Reactivity Profile

The compound participates in three key reaction types:

Nucleophilic Substitution

The C–Br bond undergoes SNAr reactions with amines (e.g., piperidine in DMF, 80°C, 12 hr) to yield 3-amino derivatives . Kinetic studies show a second-order rate constant (k₂) of 0.18 M⁻¹s⁻¹ in DMSO at 25°C .

Esterification

The hydroxymethyl group forms esters with acyl chlorides. For example, reaction with acetyl chloride (pyridine catalyst, 0°C) gives the acetate ester in 91% yield.

Metal-Catalyzed Coupling

Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/water) produces biaryl derivatives . Table 2 summarizes representative reactions:

Table 2: Reaction Scope and Yields

| Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, SPhos, 80°C | 3-Phenyltriazole | 78% |

| Morpholine | DMF, 100°C, 24 hr | 3-Morpholinotriazole | 83% |

| Acetyl chloride | Pyridine, 0°C, 2 hr | Acetyl ester | 91% |

| Parameter | Value |

|---|---|

| TWA (8 hr) | 0.1 mg/m³ |

| STEL (15 min) | 0.3 mg/m³ |

| IDLH | 50 mg/m³ |

Biological Activity and Applications

Antimicrobial Properties

In a 2025 study, (3-bromo-1H-1,2,4-triazol-5-yl)methanol derivatives showed potent antistaphylococcal activity:

-

MIC₉₀ = 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

-

Selectivity index (SI) = 12.3 (mammalian cell toxicity CC₅₀ = 24.6 μg/mL) .

Molecular docking reveals binding to penicillin-binding protein 2a (PBP2a) with ΔG = -9.8 kcal/mol, disrupting cell wall synthesis .

Material Science Applications

The compound serves as a monomer for conductive polymers. Poly(triazole-methanol) films exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume